[D-Phe12,Leu14]-Bombesin

bombesin receptor pharmacology peptide antagonist receptor binding affinity

Bombesin receptor studies are often confounded by spantide's substance P cross-reactivity or residual agonism of single-substitution analogs. [D-Phe12,Leu14]-Bombesin (CAS 108437-88-3) is a validated competitive GRPR antagonist that resolves both issues. • IC50 2 µM (rat brain membranes); no intrinsic agonist activity in amylase secretion. • Zero cross-reactivity with 125I-VIP or 125I-substance P binding sites, unlike spantide. • Blocks bombesin-stimulated amylase release (4-10 µM) without affecting CCK/carbachol responses. • ≥98% HPLC; lyophilized powder; store at -20°C.

Molecular Formula C75H114N22O18
Molecular Weight 1611.8 g/mol
Cat. No. B010965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Phe12,Leu14]-Bombesin
Synonyms(S,Z)-N'1-((6S,7Z,9S,10Z,13Z,15S,16Z,18S,19Z,21S,22Z,24S,25Z,27S,28Z,31Z,33R,34Z,36S,37Z,39S)-21-((1H-indol-3-yl)methyl)-1-amino-33-benzyl-7,10,13,16,19,22,25,28,31,34,37-undecahydroxy-39-(hydroxy(imino)methyl)-15-(2-hydroxy-2-iminoethyl)-18-(3-hydr
Molecular FormulaC75H114N22O18
Molecular Weight1611.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1
InChIKeyPWGHKRYOBBMXGB-TVXZQRGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Phe12,Leu14]-Bombesin Procurement Guide


[D-Phe12,Leu14]-Bombesin is a synthetic 14-amino acid peptide analog of the amphibian tetradecapeptide bombesin, characterized by D-Phe substitution at position 12 and Leu substitution at position 14 [1]. It functions as a competitive bombesin receptor antagonist that inhibits bombesin binding to rat brain membranes with an IC50 value of 2 µM [2]. The compound exhibits a molecular weight of 1610.9 Da and the chemical formula C75H114N22O18 . Unlike bombesin receptor agonists such as native bombesin or [Tyr4]-bombesin, [D-Phe12,Leu14]-Bombesin does not stimulate amylase secretion from pancreatic acini when present alone, confirming its antagonist functional profile [3].

Antagonist control for bombesin/GRP receptor signaling studies
Pure antagonist profile — no intrinsic agonist activity in functional assays
Bombesin receptor selectivity without substance P or VIP cross-reactivity

[D-Phe12,Leu14]-Bombesin Differentiation


Interchanging bombesin receptor ligands without consideration of their specific structural modifications introduces substantial experimental variability. [D-Phe12,Leu14]-Bombesin incorporates two critical substitutions—D-Phe12 and Leu14—that together confer antagonist activity, whereas single-substitution analogs may retain residual agonism or exhibit different receptor subtype selectivity profiles [1]. Cross-reactivity represents another key differentiator: [D-Phe12,Leu14]-Bombesin does not inhibit binding of 125I-VIP or 125I-substance P to rat brain slices, whereas spantide, a substance P analog sometimes used as a bombesin receptor antagonist alternative, inhibits both bombesin and substance P binding, complicating data interpretation [2]. Furthermore, the compound's antagonist profile is functionally validated by its inability to stimulate amylase release when present alone, distinguishing it from agonists and partial agonists [3].

! Spantide inhibits both bombesin and substance P receptors, complicating bombesin-specific interpretation
! Analogs with L-Phe12 or missing D-Phe12 may retain residual agonism or lack antagonist function
! Structural variants without the D-Phe12 stereochemical modification are not expected to act as bombesin receptor antagonists

Key Evidence for [D-Phe12,Leu14]-Bombesin


Binding Affinity vs. Native Bombesin

[D-Phe12,Leu14]-Bombesin inhibits 125I-[Tyr4]bombesin binding to rat brain slices with an IC50 of approximately 2 µM [1]. Native bombesin, in contrast, binds with high affinity (Kd approximately 1-3 nM in pancreatic acini) and acts as a full agonist, stimulating amylase secretion [2]. The 10,000-fold reduction in binding affinity following D-Phe12 substitution is a documented structural trade-off for achieving antagonist function [3].

Binding Affinity vs. Native Bombesin
Head-to-head
IC50 ≈ 2 µM vs. native Kd ≈ 1–3 nM
Affinity reduction consistent with antagonist design; comparable among D-Phe12 analogs
10,000-fold lower than agonist; supports structural trade-off for antagonist function
bombesin receptor pharmacology peptide antagonist receptor binding affinity

Functional Antagonism in Pancreatic Acini

In isolated guinea pig pancreatic acini, [D-Phe12,Leu14]-Bombesin alone (up to 10 µM) does not stimulate amylase release [1]. When co-incubated with 0.3 nM bombesin (a concentration that stimulates maximal amylase release), [D-Phe12,Leu14]-Bombesin inhibits bombesin-stimulated amylase release with an IC50 of 4 µM [2].

Functional Antagonism in Pancreatic Acini
Head-to-head
IC50 = 4 µM; no agonist activity alone
Pure antagonist pharmacology; no residual agonism detected
Inhibits bombesin (0.3 nM)-stimulated amylase release; comparable IC50 among D-Phe12 analogs
exocrine pancreas functional antagonism amylase secretion

Bombesin Receptor Selectivity

In rat brain slice binding assays, [D-Phe12,Leu14]-Bombesin does not inhibit specific binding of 125I-substance P or 125I-VIP [1]. In contrast, spantide (a substance P analog used as a bombesin receptor antagonist alternative) inhibits both 125I-[Tyr4]bombesin binding (IC50 = 1.5 µM) and 125I-substance P binding, exhibiting dual-receptor pharmacology that complicates data interpretation [2].

Bombesin Receptor Selectivity
Head-to-head
No inhibition of 125I-substance P or 125I-VIP binding
Bombesin-specific pathway interpretation without off-target confounds
Spantide shows dual bombesin/substance P receptor antagonism; target compound is selective
receptor cross-reactivity neuropeptide specificity CNS receptor pharmacology

In Vivo Feeding Behavior Antagonism

Central administration of bombesin (0.5 µg) induces grooming behavior and suppresses food intake in rats [1]. While direct behavioral antagonism data for [D-Phe12,Leu14]-Bombesin is limited, the analog (Tyr4,D-Phe12)BN (5 µg) has been shown to antagonize bombesin-induced grooming and feeding suppression [2]. Additionally, [D-Phe12,Leu14]-Bombesin attenuates bombesin-mediated suppression of food intake in vivo when administered centrally [3].

In Vivo Feeding Behavior
Class-level inference
Attenuates bombesin-mediated feeding suppression
Supports central GRPR antagonist activity; quantitative data limited
Spantide produces intrinsic behavioral effects; class-level evidence from D-Phe12 analog (Tyr4,D-Phe12)BN
feeding behavior in vivo antagonism CNS pharmacology

D-Phe12 Substitution Requirement

Substitution of L-Phe for His12 in bombesin produces a 10,000-fold decrease in binding affinity but does not confer antagonist activity [1]. Only substitution with the D-isomer (D-Phe12) yields functional bombesin receptor antagonists [2]. Among D-Phe12-substituted analogs, [D-Phe12,Leu14]-Bombesin incorporates an additional Leu14 substitution, though the contribution of this modification to antagonist potency or selectivity relative to (D-Phe12)BN alone is not quantitatively differentiated in published head-to-head studies.

D-Phe12 Stereochemical Requirement
Class-level
D-Phe12 substitution necessary for antagonist function; L-Phe12 does not confer antagonism
Key procurement QC checkpoint for antagonist identity
Leu14 contribution not quantified in head-to-head studies; D-Phe12 is the critical determinant
peptide structure-activity relationship antagonist design bombesin SAR

[D-Phe12,Leu14]-Bombesin Applications


Pancreatic Acinar Cell Antagonism

Use [D-Phe12,Leu14]-Bombesin at concentrations of 4-10 µM to block bombesin-stimulated amylase secretion in guinea pig pancreatic acini preparations [1]. The compound's lack of intrinsic agonist activity ensures that any observed reduction in amylase release is attributable solely to receptor antagonism. Include bombesin (0.3 nM) as the positive control agonist and verify antagonist activity by co-incubation. Note that the compound does not inhibit CCK- or carbachol-stimulated amylase release, confirming receptor specificity [2].

CNS Binding and Autoradiography

For radioligand binding assays using rat brain slice preparations, [D-Phe12,Leu14]-Bombesin (2-10 µM) can be employed to define non-specific binding of 125I-[Tyr4]bombesin [3]. Its lack of cross-reactivity with substance P and VIP receptors makes it preferable to spantide for studies requiring bombesin-specific signal quantification. Pre-incubate slices with antagonist for 15-30 min before radioligand addition to ensure equilibrium binding conditions.

In Vivo Feeding Behavior Studies

Administer [D-Phe12,Leu14]-Bombesin via intracerebroventricular (i.c.v.) injection to investigate the role of central bombesin/GRP receptors in feeding behavior [4]. Dose-ranging studies (5-10 µg) are recommended to establish optimal antagonism of exogenous bombesin effects. Include vehicle-treated controls and verify that the compound does not produce intrinsic behavioral alterations before interpreting bombesin co-administration experiments. The compound's attenuation of bombesin-mediated food intake suppression provides a functional readout of central GRPR antagonism.

Negative Control in Cancer Cell Lines

In cancer cell lines expressing bombesin receptors (e.g., GRPR-positive prostate cancer PC-3 cells, small cell lung cancer NCI-H345 cells), use [D-Phe12,Leu14]-Bombesin (1-10 µM) as a negative control to verify that observed proliferative or signaling responses are specifically mediated by bombesin receptor activation [5]. Pre-treatment with the antagonist should block bombesin- or GRP-induced calcium mobilization, ERK phosphorylation, or cell proliferation. Note that the compound itself does not stimulate these pathways, confirming its utility as a true antagonist control.

Application
Selection Property
Validation Focus
Pancreatic acinar cell antagonism studies
Pure antagonist profile (no residual agonism)
Verify lack of intrinsic amylase release; confirm bombesin specificity vs. CCK/carbachol
CNS radioligand binding and autoradiography
Bombesin receptor selectivity without substance P/VIP cross-reactivity
Define non-specific binding for 125I-[Tyr4]bombesin; ensure bombesin-specific signal quantification
Central bombesin/GRP feeding behavior studies
In vivo antagonist activity without intrinsic behavioral confounds
Dose-response for attenuation of bombesin-induced feeding suppression; verify no intrinsic behavioral effects
Cancer cell bombesin/GRPR signaling studies
Antagonist control for bombesin-mediated calcium, ERK, or proliferation responses
Confirm blockade of bombesin-induced pathway activation; verify no agonist effect in target cell lines

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